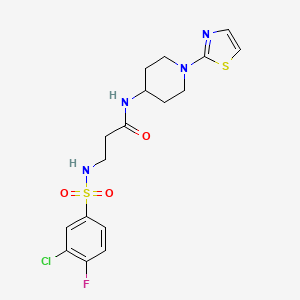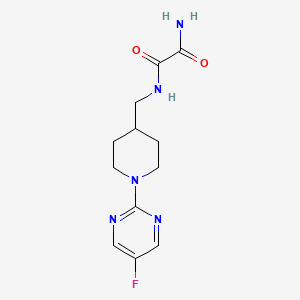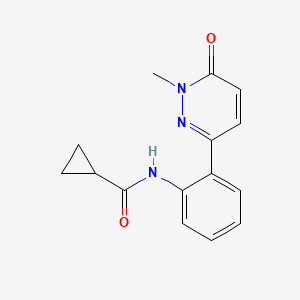![molecular formula C21H16N4O3 B3014156 2-Benzyl-4-methyl-7-phenylpurino[8,7-b][1,3]oxazole-1,3-dione CAS No. 902307-35-1](/img/structure/B3014156.png)
2-Benzyl-4-methyl-7-phenylpurino[8,7-b][1,3]oxazole-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of oxazole derivatives, such as 2-Benzyl-4-methyl-7-phenylpurino[8,7-b][1,3]oxazole-1,3-dione, has been a topic of interest in medicinal chemistry . Oxazoles are doubly unsaturated 5-membered rings with one oxygen atom at position 1 and a nitrogen atom at position 3 separated by a carbon atom . Various methods for the synthesis of oxazole derivatives have been developed, including direct arylation of oxazoles with high regioselectivity at both C-5 and C-2 .Molecular Structure Analysis
The molecular structure of 2-Benzyl-4-methyl-7-phenylpurino[8,7-b][1,3]oxazole-1,3-dione is characterized by a heterocyclic nucleus, which is common in many drugs and biologically relevant molecules . The presence of hetero atoms or groupings often imparts preferential specificities in their biological responses .Chemical Reactions Analysis
Oxazole derivatives, including 2-Benzyl-4-methyl-7-phenylpurino[8,7-b][1,3]oxazole-1,3-dione, can undergo various chemical reactions. For instance, palladium-catalyzed C-5 arylation of oxazoles is preferred in polar solvents, whereas C-2 arylation is preferred in nonpolar solvents .Wissenschaftliche Forschungsanwendungen
Anticancer Properties
Oxazole derivatives, including our compound of interest, have shown promising anticancer potential. Researchers have investigated their effects on various cancer cell lines, revealing cytotoxicity and apoptosis induction. The compound’s unique structure may interfere with cancer cell signaling pathways, making it a valuable candidate for further study in cancer therapy .
Antimicrobial Activity
The oxazole scaffold exhibits significant antimicrobial properties. Our compound could potentially inhibit bacterial growth by disrupting essential cellular processes. Researchers have explored its antibacterial and antifungal effects, suggesting its application in developing novel antimicrobial agents .
Anti-inflammatory Effects
Inflammation plays a crucial role in various diseases. Oxazole derivatives, including our compound, have demonstrated anti-inflammatory activity. By modulating inflammatory pathways, they may offer therapeutic benefits in conditions such as rheumatoid arthritis, inflammatory bowel disease, and asthma .
Antidiabetic Potential
Oxazoles have garnered attention in the field of diabetes research. Our compound might influence glucose metabolism, insulin sensitivity, or pancreatic function. Investigating its effects on diabetic models could reveal valuable insights for managing diabetes .
Neuroprotective Properties
The central nervous system is vulnerable to oxidative stress and neurodegenerative diseases. Oxazole derivatives have been studied for their neuroprotective effects. Our compound could potentially mitigate neuronal damage, making it relevant for neurodegenerative disorders like Alzheimer’s and Parkinson’s disease .
Adenosine Receptor Modulation
Interestingly, our compound’s structure resembles purine derivatives. Researchers have explored its interaction with adenosine receptors, particularly the A2A subtype. Understanding its binding affinity and functional effects could lead to novel drug development for neurological and cardiovascular disorders .
Platelet Aggregation Inhibition
Oxazole derivatives, including our compound, have been investigated for their effects on platelet aggregation. By interfering with platelet function, they might play a role in preventing thrombotic events, such as heart attacks and strokes .
COX-2 Inhibition
Cyclooxygenase-2 (COX-2) inhibitors are relevant in pain management and inflammation control. Our compound’s structural features suggest potential COX-2 inhibitory effects. Further studies could validate its role as a selective COX-2 inhibitor .
Eigenschaften
IUPAC Name |
2-benzyl-4-methyl-7-phenylpurino[8,7-b][1,3]oxazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O3/c1-23-18-17(19(26)25(21(23)27)12-14-8-4-2-5-9-14)24-13-16(28-20(24)22-18)15-10-6-3-7-11-15/h2-11,13H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYVQEUKWYQDFFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CC3=CC=CC=C3)N4C=C(OC4=N2)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyl-4-methyl-7-phenylpurino[8,7-b][1,3]oxazole-1,3-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Chloro-N-[2-(2,5-dimethyl-1,3-oxazol-4-yl)ethyl]propanamide](/img/structure/B3014076.png)


![2-(3-Methoxyphenyl)-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]acetamide](/img/structure/B3014080.png)



![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,6-dimethoxybenzamide](/img/structure/B3014087.png)


![2-Chloro-N-[1-(2-methylpyridin-4-yl)ethyl]propanamide](/img/structure/B3014092.png)
![N-[(4-fluorophenyl)methyl]-2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B3014094.png)
